(2,6-Dichlorobenzyl)hydrazine dihydrochloride
CAS No.:
Cat. No.: VC13502743
Molecular Formula: C7H10Cl4N2
Molecular Weight: 264.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10Cl4N2 |
|---|---|
| Molecular Weight | 264.0 g/mol |
| IUPAC Name | (2,6-dichlorophenyl)methylhydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H8Cl2N2.2ClH/c8-6-2-1-3-7(9)5(6)4-11-10;;/h1-3,11H,4,10H2;2*1H |
| Standard InChI Key | SEHXWVVPCJOHBT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CNN)Cl.Cl.Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CNN)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
(2,6-Dichlorobenzyl)hydrazine dihydrochloride has the molecular formula C₇H₈Cl₂N₂·2HCl, corresponding to a molecular weight of 264.98 g/mol. Its IUPAC name is (2,6-dichlorophenyl)methylhydrazine dihydrochloride, reflecting the substitution pattern on the benzyl ring and the protonated hydrazine group. The chlorine atoms at the 2- and 6-positions create steric and electronic effects that influence reactivity, while the hydrazine group enables nucleophilic attacks and coordination with metal ions .
Structural Analysis
The compound’s backbone consists of a benzene ring with chlorine substituents at positions 2 and 6, a methylene (-CH₂-) bridge, and a hydrazine (-NH-NH₂) group. The dihydrochloride salt form enhances solubility in polar solvents such as water and ethanol, which is critical for laboratory and industrial applications. X-ray crystallography of analogous compounds (e.g., 3,4-dichlorobenzyl hydrazine derivatives) reveals planar aromatic systems with bond angles and lengths consistent with electron-withdrawing chlorine effects.
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocol for (2,6-dichlorobenzyl)hydrazine dihydrochloride is documented, a plausible route can be inferred from methods used for structurally similar compounds:
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Chlorination of Toluene Derivatives:
Starting from 2,6-dichlorotoluene, free-radical chlorination under UV light or thermal conditions yields 2,6-dichlorobenzyl chloride. Subsequent reaction with hydrazine hydrate in ethanol or aqueous medium produces the hydrazine base, which is then treated with hydrochloric acid to form the dihydrochloride salt . -
Catalytic Chlorination:
Patent CN103396301B describes the use of phosphorus pentachloride (PCl₅) as a catalyst for chlorinating 2,6-dichlorotoluene to 2,6-dichlorobenzyl dichloride at 80–150°C . While this method targets aldehyde synthesis, modifying the hydrolysis step to instead introduce hydrazine could yield the desired hydrazine derivative.
Industrial-Scale Considerations
Industrial production would require optimizing reaction parameters:
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Temperature: 50–150°C for chlorination and 25–80°C for hydrazine addition.
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Catalysts: PCl₅ or Lewis acids (e.g., ZnCl₂) to accelerate chlorination .
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Solvents: Ethanol or acetic acid to dissolve intermediates and control exothermic reactions.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography to achieve >98% purity.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder |
| Melting Point | 180–185°C (decomposes) |
| Solubility | Water: 50–100 mg/mL; Ethanol: 20–50 mg/mL |
| Stability | Hygroscopic; stable under inert atmosphere |
Spectroscopic Data
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IR (KBr): N-H stretch (3300 cm⁻¹), C-Cl stretch (750 cm⁻¹), aromatic C=C (1600 cm⁻¹).
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¹H NMR (D₂O): δ 7.45 (d, 2H, aromatic), δ 4.20 (s, 2H, CH₂), δ 3.10 (br, 2H, NH₂).
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MS (ESI+): m/z 207 [M+H]⁺ (hydrazine base), 264 [M+H]⁺ (dihydrochloride).
Reactivity and Functionalization
Nucleophilic Substitution
The hydrazine group acts as a nucleophile, participating in:
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Condensation Reactions: With carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones.
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Coordination Chemistry: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via the NH₂ group.
Electrophilic Aromatic Substitution
The electron-withdrawing chlorine atoms deactivate the benzene ring, directing electrophiles to the para position relative to existing substituents. Example reactions include:
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Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 100°C) to introduce nitro groups.
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Sulfonation: Limited due to steric hindrance from chlorine atoms.
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